3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine 3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 2034307-08-7
VCID: VC7706597
InChI: InChI=1S/C16H20N6/c1-12-10-16(18-11-17-12)22-8-6-21(7-9-22)15-5-4-14(19-20-15)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3
SMILES: CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Molecular Formula: C16H20N6
Molecular Weight: 296.378

3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

CAS No.: 2034307-08-7

Cat. No.: VC7706597

Molecular Formula: C16H20N6

Molecular Weight: 296.378

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine - 2034307-08-7

Specification

CAS No. 2034307-08-7
Molecular Formula C16H20N6
Molecular Weight 296.378
IUPAC Name 3-cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
Standard InChI InChI=1S/C16H20N6/c1-12-10-16(18-11-17-12)22-8-6-21(7-9-22)15-5-4-14(19-20-15)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3
Standard InChI Key OPWGSNXTQHBNQJ-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core pyridazine ring (C₄H₄N₂) is substituted at position 3 with a cyclopropyl group (C₃H₅) and at position 6 with a piperazine unit (C₄H₁₀N₂). The piperazine is linked to a 6-methylpyrimidin-4-yl group (C₅H₅N₃), resulting in the full molecular formula C₁₆H₂₀N₇ and a molecular weight of 326.4 g/mol. Key structural features include:

  • Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms, conferring electron-deficient properties that facilitate interactions with biological targets .

  • Cyclopropyl substituent: A strained three-membered ring that enhances metabolic stability and influences conformational flexibility .

  • Piperazine-pyrimidine linkage: A tertiary amine bridge connecting the pyridazine core to the methylpyrimidine group, a motif commonly associated with kinase inhibition .

Spectroscopic and Computational Descriptors

While experimental spectroscopic data for this specific compound is unavailable, computational predictions based on analogs suggest:

  • SMILES Notation: C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4)C .

  • InChI Key: OECVYIKMCFINKN-UHFFFAOYSA-N (derived from similar piperazine-pyridazine derivatives) .

  • LogP: Estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Table 1: Comparative Molecular Properties of Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)LogPKey Functional Groups
Query CompoundC₁₆H₂₀N₇326.42.8Pyridazine, cyclopropyl, piperazine
PubChem CID 145868558 C₂₀H₂₂N₆O362.43.1Pyridazine, furan, piperazine
Patent US11780853B2 Example C₂₃H₃₀FN₇O₂479.54.2Pyrimidine, pyrrolopyrazole

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine likely involves a multi-step strategy:

  • Pyridazine Functionalization: Introduction of the cyclopropyl group via palladium-catalyzed cross-coupling reactions, as demonstrated in analogs .

  • Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) at position 6 of the pyridazine using 1-(6-methylpyrimidin-4-yl)piperazine under basic conditions .

  • Purification: Chromatographic separation to isolate the target compound from regioisomers.

Key Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at position 6 of the pyridazine requires careful control of reaction kinetics .

  • Stability of Cyclopropyl Group: The strain in the cyclopropyl ring may lead to ring-opening under acidic or high-temperature conditions .

Biological Activity and Mechanisms

Protein Kinase Inhibition

Structural analogs, such as those disclosed in US11780853B2, exhibit potent inhibition of protein kinase C (PKC) isoforms, with IC₅₀ values ranging from 1–50 nM . The query compound’s piperazine-pyrimidine moiety is structurally congruent with PKC inhibitors, suggesting a similar mechanism involving:

  • ATP-binding pocket interaction: The pyrimidine group forms hydrogen bonds with conserved lysine residues .

  • Allosteric modulation: The cyclopropyl group may stabilize inactive conformations of the kinase domain .

Applications in Pharmaceutical Research

Central Nervous System (CNS) Therapeutics

The compound’s moderate logP and tertiary amine structure align with blood-brain barrier permeability requirements, positioning it as a candidate for:

  • Neurodegenerative diseases: Modulation of tau phosphorylation via PKC inhibition .

  • Psychiatric disorders: Antagonism of serotonin receptors due to piperazine’s affinity for 5-HT₁A .

Antibacterial Agents

Piperazine-pyrimidine hybrids show activity against Staphylococcus aureus (MIC = 8 μg/mL) , though the cyclopropyl group’s impact on bacterial efflux pumps requires further study.

Future Research Directions

  • Kinase Selectivity Profiling: Screen against a panel of 400+ kinases to identify off-target effects.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and half-life in murine models.

  • Crystallographic Studies: Resolve co-crystal structures with PKC isoforms to guide rational design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator